Ethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-4-PIPERIDINECARBOXYLATE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a piperidine ring, an ethyl ester group, and a toluidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-4-PIPERIDINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethyl Ester Group: The ethyl ester group is introduced via esterification reactions using ethyl alcohol and an acid catalyst.
Attachment of the Toluidine Moiety: The toluidine moiety is attached through a nucleophilic substitution reaction, where the toluidine acts as a nucleophile.
Industrial Production Methods
In industrial settings, the production of ETHYL 1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-4-PIPERIDINECARBOXYLATE is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the toluidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-4-PIPERIDINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-4-PIPERIDINECARBOXYLATE can be compared with other similar compounds, such as:
1-(2-OXO-2-(2-TOLUIDINO)ETHYL)-4-(2-THIENYL)PYRIMIDIN-1-IUM CHLORIDE: Similar in structure but contains a thienyl group instead of a piperidine ring.
2-OXO-2-(2-TOLUIDINO)ETHYL 1-ADAMANTANECARBOXYLATE: Contains an adamantane moiety, offering different chemical properties.
2-OXO-2-(2-TOLUIDINO)ETHYL 1-[4-(METHOXYCARBONYL)PHENYL]-5-OXO-3-PYRROLIDINECARBOXYLATE: Features a pyrrolidine ring and a methoxycarbonyl group, providing unique reactivity.
Properties
Molecular Formula |
C17H24N2O3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 1-[2-(2-methylanilino)-2-oxoethyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-3-22-17(21)14-8-10-19(11-9-14)12-16(20)18-15-7-5-4-6-13(15)2/h4-7,14H,3,8-12H2,1-2H3,(H,18,20) |
InChI Key |
KBVZNTCDTWXBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=O)NC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.